
alpha-d-Galactosamine
Übersicht
Beschreibung
Alpha-d-Galactosamine is a hexosamine derived from galactose with the molecular formula C6H13NO5 . This amino sugar is a constituent of some glycoprotein hormones such as follicle-stimulating hormone and luteinizing hormone . It plays a crucial role in various biological processes, including glycosylation, which is essential for protein function and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-d-Galactosamine can be synthesized through various methods. One common approach involves the use of rare earth metal triflate promoters to facilitate the formation of glycosidic bonds . This method is efficient and allows for the selective synthesis of alpha- and beta-glycosides of N-acetylgalactosamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the enzymatic conversion of galactose using specific glycosyltransferases . These enzymes catalyze the transfer of N-acetylgalactosamine residues to acceptor molecules, forming the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-d-Galactosamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into an oxime or a nitroso compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can be substituted with other functional groups, such as acyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acylation can be achieved using acetic anhydride, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Liver Toxicity Models
D-Galactosamine-Induced Hepatotoxicity
Alpha-D-galactosamine is widely used in experimental models to induce liver toxicity. The D-galactosamine lethality model has been instrumental in understanding the mechanisms of liver injury and the role of tumor necrosis factor-alpha (TNF-α) in mediating these effects. Studies have shown that administration of D-galN sensitizes mice to lethal doses of lipopolysaccharides (LPS) and TNF-α, significantly lowering the LD50 values for these agents . This model has been pivotal in testing protective agents against liver damage and understanding the interplay between various cytokines and liver function.
Case Study: Co-Administration with LPS
Research indicates that co-administration of LPS and D-galN leads to acute liver injury characterized by oxidative stress and inflammation. In a study involving male mice, different doses of LPS and D-galN were administered, revealing significant hepatotoxic effects and highlighting the potential for using this combination as a model for studying genotoxicity in hepatic cells .
Glycosylation Processes
Role in O-Glycosylation
this compound is a substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which are enzymes responsible for initiating mucin-type O-glycosylation. This process is crucial for the proper functioning of glycoproteins involved in cell signaling and immune responses. Aberrant glycosylation patterns have been implicated in various diseases, including cancer . For instance, studies have shown that overexpression of certain GalNAc-Ts can lead to increased production of amyloid-beta (Aβ), a key player in Alzheimer’s disease pathology .
Neuroprotective Studies
Neurotoxicity and Protective Agents
Recent investigations into the neurotoxic effects of D-galactosamine have identified its impact on brain tissue during hepatic failure. A study demonstrated that administering a combination of antioxidants, including vitamins C and E alongside selenium, mitigated brain damage induced by D-galN . This suggests potential therapeutic avenues for protecting neural tissues from oxidative stress associated with liver toxicity.
Table: Summary of Applications
Wirkmechanismus
Alpha-d-Galactosamine exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine: Similar in structure but differs in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in alpha-d-Galactosamine.
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to induce hepatotoxicity in research models . Its structural features allow it to participate in a variety of biochemical processes that are not possible with other similar compounds .
Biologische Aktivität
Alpha-D-Galactosamine (D-GalN) is a naturally occurring amino sugar that has garnered significant attention in biomedical research due to its biological activity, particularly in the context of liver toxicity and immune response modulation. This article provides a comprehensive overview of the biological effects of D-GalN, supported by relevant studies, data tables, and case analyses.
Overview of this compound
D-GalN is a derivative of galactose and plays a crucial role in various biological processes. It is primarily known for its hepatotoxic properties, which have made it a valuable tool in experimental models for studying liver injury and inflammation.
The primary mechanism through which D-GalN exerts its biological effects is by depleting uridine triphosphate (UTP) in hepatocytes. This depletion leads to impaired RNA and protein synthesis, making the liver more susceptible to damage from other agents such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) .
Key Pathways Involved:
- Lethality Sensitization : D-GalN sensitizes mice to the lethal effects of LPS by enhancing TNF-α production, which is critical for mediating inflammatory responses .
- Nitric Oxide Production : In macrophages, D-GalN augments nitric oxide (NO) production when stimulated with LPS, indicating its role in modulating immune responses .
Case Studies and Research Findings
-
Hepatotoxicity Induction :
In studies involving male Sprague-Dawley rats, administration of D-GalN resulted in significant increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage. Supplementation with protective agents like pinitol showed a reduction in these markers, highlighting D-GalN's role in inducing liver injury . -
Sensitivity to LPS :
Research has demonstrated that D-GalN increases the sensitivity of both endotoxin-responsive and non-responsive mice to LPS-induced lethality. This effect is mediated through TNF-α mechanisms . -
Oxidative Stress :
D-GalN promotes oxidative stress in hepatocytes, leading to lipid peroxidation and depletion of antioxidant defenses. Pinitol supplementation was shown to mitigate these effects by enhancing antioxidant enzyme activities .
Data Tables
Study | Model Used | D-GalN Dosage | Key Findings |
---|---|---|---|
Freudenberg & Galanos (2004) | Mice | 650 mg/kg | Increased sensitivity to LPS lethality mediated by TNF-α |
Pinitol Study (2020) | Rats | 0.5%, 1%, 2% | Reduced ALT/AST levels; enhanced antioxidant activity |
NO Production Study | RAW 264.7 Cells | N/A | Augmented NO production in LPS-stimulated cells |
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-DVKNGEFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-84-0 | |
Record name | alpha-D-Galactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.